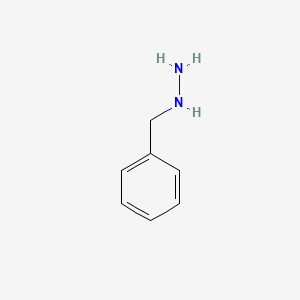

N-hydroxy-2,2-diphenylacetamide

Overview

Description

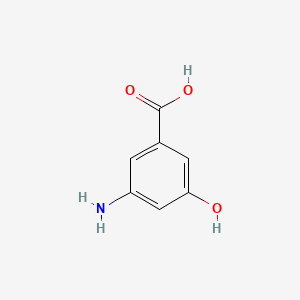

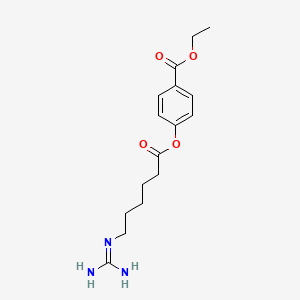

N-hydroxy-2,2-diphenylacetamide is a compound known for its significant role as a selective inhibitor of class IIa histone deacetylases (HDACs).

Mechanism of Action

Target of Action

N-hydroxy-2,2-diphenylacetamide is a novel and selective inhibitor of histone deacetylase (HDAC) class IIa . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important because it plays a key role in gene expression.

Mode of Action

this compound interacts with HDACs by binding to the zinc ion at the bottom of the active site, which is essential for the enzyme’s deacetylase activity . This binding inhibits the enzymatic activity of HDACs, preventing the removal of acetyl groups from histones . As a result, the structure of the chromatin is altered, leading to an increase in gene expression .

Biochemical Pathways

The inhibition of HDACs by this compound affects various biochemical pathways. Primarily, it impacts the regulation of gene expression by altering the state of chromatin structure . This can have downstream effects on numerous biological processes, including cell cycle progression, differentiation, and apoptosis .

Result of Action

The primary result of this compound’s action is the alteration of gene expression patterns within cells . By inhibiting HDAC activity, it promotes the acetylation of histones, leading to a more relaxed chromatin structure and increased gene expression . This can have various effects on cellular function, depending on the specific genes that are upregulated.

Biochemical Analysis

Biochemical Properties

N-hydroxy-2,2-diphenylacetamide plays a crucial role in biochemical reactions, particularly as a selective inhibitor of class IIa histone deacetylases (HDACs). This compound exhibits sub-micromolar inhibitory activity against these enzymes, which are key regulators of gene expression through chromatin remodeling . The interaction of this compound with HDACs involves binding to the active site of the enzyme, thereby preventing the deacetylation of histone proteins and leading to an accumulation of acetylated histones . This interaction modulates gene expression and has potential therapeutic implications in cancer and other diseases.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting HDACs, this compound affects the acetylation status of histones, which in turn regulates the transcription of genes involved in cell cycle control, apoptosis, and differentiation . The altered gene expression profiles can lead to changes in cell proliferation, survival, and differentiation, making this compound a potential candidate for cancer therapy . Additionally, the compound’s impact on cellular metabolism includes modulation of metabolic pathways and fluxes, further influencing cell function and viability .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of class IIa HDACs, where it acts as a competitive inhibitor . This binding prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones and subsequent changes in gene expression . The inhibition of HDACs by this compound also affects the activity of other transcription factors and co-regulators, further modulating gene expression and cellular function . Additionally, this compound may influence other signaling pathways and enzymatic activities, contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time, depending on factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for sustained inhibition of HDAC activity and prolonged effects on gene expression and cellular processes . Degradation of the compound over time can lead to a decrease in its inhibitory activity and a return to baseline levels of histone acetylation . Long-term exposure to this compound may also result in adaptive cellular responses, including changes in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages, with threshold effects observed at specific concentrations . At lower doses, the compound effectively inhibits HDAC activity and modulates gene expression without causing significant toxicity . Higher doses can lead to adverse effects, including toxicity and disruption of normal cellular function . Studies in animal models have demonstrated that the therapeutic window for this compound is relatively narrow, necessitating careful dosage optimization to achieve desired effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination . The compound undergoes phase I and phase II metabolic reactions, resulting in the formation of metabolites that can be further conjugated and excreted . Enzymes such as cytochrome P450s and UDP-glucuronosyltransferases play key roles in the metabolism of this compound, influencing its pharmacokinetics and overall biological activity . The effects of the compound on metabolic flux and metabolite levels can also impact cellular function and viability .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties and the presence of specific transporters . Once inside the cell, this compound can interact with intracellular proteins and be distributed to different cellular compartments . The localization and accumulation of the compound within specific tissues and organs can influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, where it interacts with HDACs and other nuclear proteins . Post-translational modifications and targeting signals may direct this compound to specific organelles, influencing its localization and activity . The subcellular distribution of the compound can also affect its interactions with other biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-2,2-diphenylacetamide typically involves the amidation of diphenylacetic acid with hydroxylamine. One common method includes the reaction of diphenylacetic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-2,2-diphenylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes.

Reduction: Reduction reactions can convert it into amines.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

Oxidation: Formation of oximes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides and other derivatives.

Scientific Research Applications

N-hydroxy-2,2-diphenylacetamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Acts as an inhibitor of class IIa HDACs, making it valuable in studying epigenetic regulation.

Medicine: Potential therapeutic agent for diseases involving epigenetic dysregulation, such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds

Comparison with Similar Compounds

Similar Compounds

N-hydroxy-9H-xanthene-9-carboxamide: Another selective HDAC inhibitor with a slightly different structure.

Diphenylacetohydroxamic acid: Shares a similar core structure but with different substituents.

Uniqueness

N-hydroxy-2,2-diphenylacetamide is unique due to its high selectivity for class IIa HDACs, particularly HDAC7. This selectivity allows for targeted inhibition, reducing off-target effects and increasing its potential as a therapeutic agent .

Properties

IUPAC Name |

N-hydroxy-2,2-diphenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-14(15-17)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13,17H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSBBVCLWMCGNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10286297 | |

| Record name | N-hydroxy-2,2-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4099-51-8 | |

| Record name | NSC44620 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-hydroxy-2,2-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylacetohydroxamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Hydroxy-2,2-diphenylacetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR6KC9X4LN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.